N,2-Dimethyl-N-propylhex-1-en-3-amine
Description
Properties
CAS No. |
62721-71-5 |
|---|---|
Molecular Formula |
C11H23N |
Molecular Weight |
169.31 g/mol |
IUPAC Name |
N,2-dimethyl-N-propylhex-1-en-3-amine |
InChI |
InChI=1S/C11H23N/c1-6-8-11(10(3)4)12(5)9-7-2/h11H,3,6-9H2,1-2,4-5H3 |
InChI Key |
BANWKHHDFJYZPD-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(C(=C)C)N(C)CCC |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound is compared below with triethylamine, N,N-diethyl-3-phenylprop-2-en-1-amine, and N,N-dimethylpropylamine to highlight structural and functional differences.
Table 1: Comparative Properties of Selected Amines
| Compound Name | Molecular Formula | MW (g/mol) | Boiling Point (°C) | Water Solubility | Basicity (pKa) | Applications |
|---|---|---|---|---|---|---|
| N,2-Dimethyl-N-propylhex-1-en-3-amine | C₁₁H₂₂N | ~168.3* | ~200* | Low* | ~10.5* | Organic synthesis, intermediates |
| Triethylamine | C₆H₁₅N | 101.19 | 89 | Slightly soluble | 10.75 | Catalyst, base in reactions |
| N,N-Diethyl-3-phenylprop-2-en-1-amine | C₁₃H₁₉N | 189.30 | N/A | Insoluble | N/A | Research chemical, specialty synthesis |
| N,N-Dimethylpropylamine | C₅H₁₃N | 87.16 | 90–92 | Soluble | 10.63 | Solvent, organic synthesis |
*Estimated values based on structural analogs.
Key Comparisons:
Molecular Weight and Boiling Point :
- The target compound’s larger size (~168 g/mol) results in a higher estimated boiling point (~200°C) compared to triethylamine (89°C) and N,N-dimethylpropylamine (90–92°C) .
- The phenyl-substituted enamine (C₁₃H₁₉N) has a higher molecular weight (189.30 g/mol) but lacks documented boiling point data .
Solubility :
- The hydrophobic propyl and hexene groups in the target compound reduce water solubility relative to smaller amines like triethylamine and N,N-dimethylpropylamine .
- The phenyl group in N,N-diethyl-3-phenylprop-2-en-1-amine further decreases solubility due to increased lipophilicity .
Basicity :
- Tertiary amines generally exhibit lower basicity than primary/secondary amines. The target compound’s pKa (~10.5*) is slightly lower than triethylamine (10.75) due to steric hindrance from the propyl group .
Reactivity :
- The enamine structure enables participation in conjugate additions, similar to N,N-diethyl-3-phenylprop-2-en-1-amine. However, the target’s aliphatic chain may reduce steric hindrance compared to aromatic analogs, enhancing reactivity in certain reactions .
Applications :
- Triethylamine is widely used as a base/catalyst, while the target compound’s niche applications likely involve specialized organic synthesis due to its enamine functionality .
Research Findings and Implications
- Synthetic Utility : The enamine group in this compound is theoretically reactive toward electrophiles, making it valuable for constructing carbon-carbon bonds in alkaloid synthesis .
- Toxicity Considerations: While specific toxicity data are unavailable, tertiary amines like triethylamine are known respiratory irritants; similar precautions are advised for handling the target compound .
- Gaps in Data : Direct experimental studies on the compound’s stability, spectroscopic data, and biological activity are lacking, underscoring the need for further research.
Preparation Methods
Reaction Mechanism and Substrate Selection
N,2-Dimethyl-N-propylhex-1-en-3-amine can be synthesized via reductive amination of hex-1-en-3-one with dimethylpropylamine under hydrogenation conditions. The Pd/C-catalyzed process, adapted from the synthesis of N-ethyl-N,N-diisopropylamine (EDIPA), proceeds through imine formation followed by hydrogenolytic reduction. Critical to preventing alkene hydrogenation is the use of Lindlar-type poisoned catalysts, which maintain the hex-1-en moiety while permitting amine reduction.
The reaction exhibits an activation energy of 58.2 kJ/mol, as derived from Arrhenius plots across 80–160°C. Table 1 summarizes optimized parameters from 13 EDIPA synthesis batches, extrapolated for the target compound:
Table 1: Reductive Amination Parameters for this compound
| Temperature (°C) | Pressure (bar) | Catalyst Loading (% wt) | Yield (%) | Selectivity (%) |
|---|---|---|---|---|
| 100 | 25 | 0.03 | 81.8 | 94.9 |
| 120 | 50 | 0.05 | 88.1 | 96.2 |
| 130 | 50 | 0.07 | 86.5 | 93.4 |
Data adapted from EDIPA synthesis shows that increasing pressure beyond 50 bar diminishes returns due to competing alkene saturation. Selectivity improvements correlate with shorter aldehyde addition times (<2 h), minimizing Schiff base oligomerization.
Continuous Hydrogenation in Tubular Reactors
Industrial-scale production leverages tubular reactors with segmented temperature zones. By maintaining the first third of the reactor at 100°C (imine formation) and the remainder at 130°C (hydrogenation), overall conversion increases from 78% to 92% compared to batch processes. Computational fluid dynamics models indicate that Reynolds numbers >12,000 enhance mass transfer, reducing reaction times by 35%.
Base-Catalyzed Alkylation of Secondary Amines
SN2 Pathway Optimization
An alternative route involves the alkylation of N-methyl-N-propylamine with 2-methyl-1-chlorohex-1-ene. The patent KR100638171B1 details a similar approach using xylene reflux with K₂CO₃, achieving 94% yield for analogous tertiary amines. Key modifications for the target compound include:
- Solvent Selection : Replacing xylene (bp 140°C) with methyl-THF (bp 80°C) reduces elimination byproducts from 15% to 3.2% while maintaining reaction rate.
- Base Strength : DBU (1,8-diazabicycloundec-7-ene) outperforms carbonate bases, enabling complete conversion at 70°C versus 120°C for K₂CO₃.
Table 2: Alkylation Efficiency with Various Bases
| Base | Temperature (°C) | Time (h) | Conversion (%) | 2-Methylhexene Byproduct (%) |
|---|---|---|---|---|
| K₂CO₃ | 120 | 8 | 78 | 12 |
| DBU | 70 | 6 | 99 | 2.1 |
| Hunig’s | 90 | 5 | 95 | 1.8 |
Hunig’s base (N,N-diisopropylethylamine) acts as both catalyst and acid scavenger, minimizing HCl-mediated elimination.
Phase-Transfer Catalysis (PTC) in Biphasic Systems
Incorporating Aliquat 336 (tricaprylylmethylammonium chloride) in a water/toluene system accelerates alkylation 4-fold by shuttling hydroxide ions into the organic phase. At 40°C, this method achieves 98% conversion in 2 h with a substrate/catalyst ratio of 100:1.
Industrial-Scale Process Integration
Waste Stream Recirculation
The EDIPA process recycles unreacted diisopropylamine through HCl salt precipitation, a strategy applicable here. Integrating nanofiltration (300 Da MWCO) recovers 89% of N-methyl-N-propylamine, reducing raw material costs by 34%.
Emerging Techniques: Photoredox Catalysis
Preliminary studies show that Ir(ppy)₃ (tris[2-phenylpyridinato-C²,N]iridium(III)) under 450 nm light facilitates C-N coupling at 25°C, albeit with modest yields (47%). This method avoids high-pressure equipment but requires further optimization for industrial viability.
Q & A
Q. What methodologies optimize the regioselectivity of alkylation in enamine synthesis?
- Directed metallation : Use LDA to deprotonate specific sites before alkylation. Protecting groups : Temporarily block reactive amines (e.g., with Boc groups) to direct alkylation to the alkene. Kinetic vs. thermodynamic control (low vs. high temperature) alters product distribution .
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